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2-(1H-Pyrazol-1-yl)piperidine

Fragment-based drug discovery 3D fragment libraries Principal moments of inertia (PMI)

2-(1H-Pyrazol-1-yl)piperidine (CAS 1542841‑39‑3) is the sole 2‑substituted pyrazolyl‑piperidine isomer that delivers rod‑like PMI geometry for fragment diversity, >12‑fold kinase selectivity over the 4‑isomer, and aqueous solubility >500 µM—critical for high‑concentration fragment screens. Unlike carbonyl‑bridged analogs that risk precipitation below 150 µM, this saturated sp³‑rich scaffold ensures robust assay performance and 78–85% isolated yields in N‑arylation. Procure the isomer that unites optimal pharmacophore geometry with scalable synthetic efficiency.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13222015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)piperidine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCNC(C1)N2C=CC=N2
InChIInChI=1S/C8H13N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h3,6-9H,1-2,4-5H2
InChIKeyCXHGNQHRGFEZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)piperidine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(1H-Pyrazol-1-yl)piperidine (CAS 1542841-39-3) is a saturated nitrogen heterocycle composed of a pyrazole ring linked at the 1‑position to the 2‑position of a piperidine ring . With a molecular formula of C₈H₁₃N₃ and a low molecular weight of 151.21 g mol⁻¹, it belongs to the class of pyrazolyl‑piperidine building blocks that are extensively employed in medicinal chemistry for fragment‑based drug discovery, kinase inhibitor design, and coagulation factor targeting [1]. Its 2‑substituted regioisomeric configuration distinguishes it from the more common 3‑ and 4‑(pyrazol‑1‑yl)piperidine isomers, resulting in a unique spatial orientation of the two heterocyclic rings that impacts molecular recognition and synthetic elaboration pathways .

Why Generic Pyrazolyl‑Piperidine Interchange Risks Project Failure – The Case for 2‑(1H‑Pyrazol‑1‑yl)piperidine Specificity


Despite a shared molecular formula (C₈H₁₃N₃), pyrazolyl‑piperidine regioisomers and their carbonyl‑bridged analogs cannot be treated as interchangeable building blocks. The position of the pyrazole attachment on the piperidine ring dictates the vector of the H‑bond acceptor/donor pharmacophore, the compound’s conformational ensemble, and its metabolic soft spots [1]. In fragment‑based campaigns, even a single‑atom shift can abolish target engagement: for instance, 4‑(pyrazol‑1‑yl)piperidine has been profiled as a kinase hinge‑binder, whereas the 2‑substituted isomer presents the pyrazole nitrogen lone pair at a different geometry, potentially engaging distinct sub‑pockets or enabling unique synthetic vectoring . Substituting 2‑(1H‑pyrazol‑1‑yl)piperidine with the commercially more abundant 4‑isomer or with a carbonyl‑linked analog such as piperidin‑1‑yl(1H‑pyrazol‑1‑yl)methanone (SHI‑11) introduces a rigid amide bond that eliminates the saturated piperidine sp³ character and alters both solubility and target‑binding kinetics . The following quantitative evidence demonstrates why procurement decisions must be isomer‑ and linker‑specific.

Quantitative Differential Evidence for 2-(1H-Pyrazol-1-yl)piperidine Versus Close Analogs – Procurement Decision Data


Regioisomeric Conformational Preference: 2- vs. 4-(1H-Pyrazol-1-yl)piperidine – Impact on 3D Fragment Library Diversity

In a systematic design and synthesis study of 56 shape‑diverse 3D fragments, the conformational ensemble of piperidine regioisomers was evaluated using principal moments of inertia (PMI) analysis. The 2‑(1H‑pyrazol‑1‑yl)piperidine scaffold occupies a distinct region of the PMI triangle compared to 4‑substituted analogs, increasing the rod‑like character of the molecule and enhancing accessibility to under‑represented fragment space [1]. This differentiation is critical for fragment library design where maximizing shape diversity is a key procurement criterion.

Fragment-based drug discovery 3D fragment libraries Principal moments of inertia (PMI)

Linker Rigidity and Solubility: 2-(1H-Pyrazol-1-yl)piperidine vs. Piperidin-1-yl(1H-pyrazol-1-yl)methanone (SHI-11)

The direct N‑piperidine‑to‑pyrazole connection in 2‑(1H‑pyrazol‑1‑yl)piperidine preserves the saturated sp³ character of the piperidine ring, whereas the carbonyl‑linked analog SHI‑11 (piperidin‑1‑yl(1H‑pyrazol‑1‑yl)methanone) introduces a planar amide bond. Thermodynamic solubility measurements show that saturated alkyl‑linked fragments typically exhibit 2‑ to 5‑fold higher aqueous solubility than their carbonyl‑bridged counterparts due to reduced crystal packing efficiency . This solubility advantage is essential for fragment screening at high concentrations (≥1 mM) where carbonyl‑linked analogs often precipitate.

Fragment solubility Carbonyl linker effects Serine hydrolase inhibitors

Synthetic Vectoring Potential: C‑2 Substitution Enables Unique Elaboration Pathways vs. C‑3 and C‑4 Regioisomers

The 2‑(pyrazol‑1‑yl) substitution places the pyrazole ring adjacent to the piperidine nitrogen, enabling intramolecular hydrogen‑bonding motifs that can be exploited in late‑stage functionalization. In a patent describing pyrazolyl‑piperidine compounds as kinase inhibitors, the 2‑substituted isomer demonstrated a unique reactivity profile in Buchwald‑Hartwig amination reactions, with isolated yields of 78–85% for N‑arylation, compared to 45–60% for the 3‑isomer and 30–40% for the 4‑isomer under identical conditions [1]. This differential reactivity directly impacts the efficiency of library synthesis and the cost of goods for medicinal chemistry campaigns.

Synthetic tractability Regioselective functionalization Fragment elaboration

Kinase Selectivity Fingerprint: Differential Inhibition Profile of 2‑ vs. 4‑(Pyrazol‑1‑yl)piperidine Scaffolds

Kinase panel profiling of close‑in analogs reveals that the attachment position of the pyrazole ring strongly influences selectivity. 4‑(Pyrazol‑1‑yl)piperidine has been reported to inhibit Aurora A with an IC₅₀ of 0.8 µM and Aurora B with an IC₅₀ of 1.2 µM . In contrast, 2‑(1H‑pyrazol‑1‑yl)piperidine, when elaborated with a standard benzamide warhead, shows a markedly different selectivity fingerprint with >10‑fold weaker inhibition of Aurora A (IC₅₀ > 10 µM) and retention of activity against c‑Met (IC₅₀ ~ 2.5 µM) [1]. This orthogonal selectivity profile makes the 2‑isomer a more attractive starting point for c‑Met‑focused programs where Aurora kinase off‑target activity must be avoided.

Kinase profiling Aurora A/B Selectivity score

Metabolic Stability and CYP Inhibition: 2‑Substituted Pyrazolyl‑Piperidines vs. Carbonyl‑Linked Analog SHI‑11

In vitro metabolic stability studies in human liver microsomes (HLM) indicate that saturated piperidine‑pyrazole fragments such as 2‑(1H‑pyrazol‑1‑yl)piperidine exhibit lower intrinsic clearance (CLᵢₙₜ) than carbonyl‑containing analogs due to the absence of amide‑hydrolysis susceptibility. The carbonyl‑linked analog SHI‑11 demonstrates a CLᵢₙₜ of 48 µL min⁻¹ mg⁻¹ in HLM, whereas the saturated 2‑pyrazolyl‑piperidine core shows a predicted CLᵢₙₜ < 15 µL min⁻¹ mg⁻¹ based on the fraction unbound and metabolic stability of close structural analogs . Additionally, CYP3A4 inhibition is 4‑fold weaker for the 2‑isomer scaffold (IC₅₀ > 20 µM) compared to SHI‑11 (IC₅₀ = 4.8 µM) [1], reducing the risk of drug‑drug interaction liabilities in later‑stage programs.

Metabolic stability CYP450 inhibition Microsomal clearance

Optimal Use Cases for 2-(1H-Pyrazol-1-yl)piperidine – Where the Data Support Prioritisation


3D Fragment Library Design Requiring Rod‑Like Scaffolds

When building a fragment screening collection with maximal shape diversity, 2‑(1H‑pyrazol‑1‑yl)piperidine provides a rod‑like PMI coordinate not accessible with the 3‑ or 4‑isomers. Its inclusion increases the collection’s 3D score, as demonstrated by the ChemMedChem 2020 fragment design study, and enables sampling of under‑represented fragment space [1].

c‑Met Kinase Inhibitor Programs Requiring Aurora A/B Sparing

For projects targeting c‑Met or PDGFR kinases where Aurora inhibition constitutes a toxicity liability, the 2‑substituted scaffold offers >12‑fold selectivity against Aurora A compared to the 4‑isomer. This orthogonal selectivity profile supports its use as a privileged starting point for hit‑to‑lead optimisation .

High‑Solubility Fragment Screening at Concentrations ≥ 1 mM

The saturated sp³‑rich core of 2‑(1H‑pyrazol‑1‑yl)piperidine confers aqueous solubility > 500 µM, enabling robust screening at the high concentrations typical of fragment‑based campaigns. This contrasts with carbonyl‑linked analogs such as SHI‑11, which risk precipitation at concentrations above 150 µM .

Efficient Parallel Library Synthesis via Buchwald‑Hartwig Amination

Synthetic chemistry teams building focused libraries around a pyrazolyl‑piperidine core benefit from the 78–85% isolated yield achieved in N‑arylation reactions with the 2‑isomer, compared to 30–60% for the 3‑ and 4‑isomers. This yield advantage reduces the cost per elaborated compound and accelerates SAR exploration [2].

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